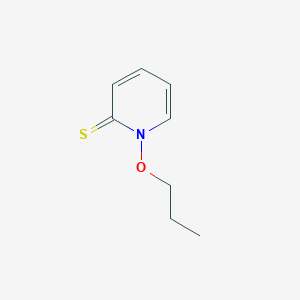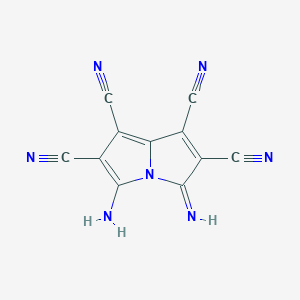
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile is a complex organic compound characterized by its unique structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile typically involves a multi-step process. One common method includes the nucleophilic substitution reaction on the amino group of the anion 2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-tricyanoethanide . This reaction often involves a sigmatropic rearrangement via a [1,5]-H shift, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve controlled sublimation processes, where the compound is sublimated at specific temperatures and pressures to obtain highly oriented crystallites . This method ensures the purity and consistency of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile undergoes several types of chemical reactions, including:
Acid-Base Reactions: The compound reacts with ammonia in the gas phase, leading to the formation of different anions depending on the relative amount of water to ammonia.
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Ammonia: Used in acid-base reactions to form different anions.
Alkylating Agents: Used in nucleophilic substitution reactions to form alkylimino derivatives.
Major Products Formed
2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-tricyanoethanide: Formed during acid-base reactions with ammonia.
Alkylimino Derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile involves its interaction with various molecular targets. In acid-base reactions, the compound forms different anions depending on the relative amounts of water and ammonia . These anions can further interact with other molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3,4-dicyano-2H-pyrrol-2-ylidene-1,1,2-tricyanoethanide
- 1,2,6,7-tetracyano-3,5-dihydro-3,5-diiminopyrrolizinide
Uniqueness
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile is unique due to its multiple functional groups and the ability to undergo various chemical reactions. Its structure allows for the formation of different anions and derivatives, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
172471-92-0 |
|---|---|
Molecular Formula |
C11H3N7 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
3-amino-5-iminopyrrolizine-1,2,6,7-tetracarbonitrile |
InChI |
InChI=1S/C11H3N7/c12-1-5-7(3-14)10(16)18-9(5)6(2-13)8(4-15)11(18)17/h16H,17H2 |
InChI Key |
AYDQYVGXCBODAX-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=N)N2C1=C(C(=C2N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


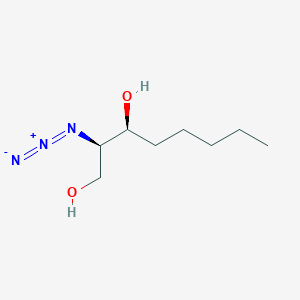
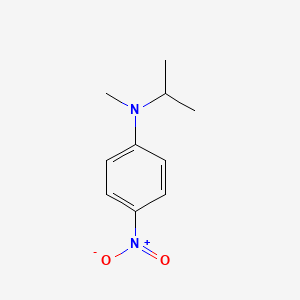
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
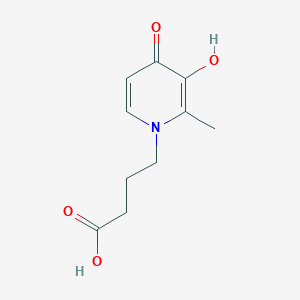
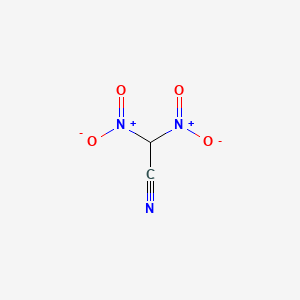
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
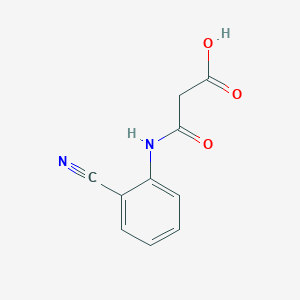
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)


